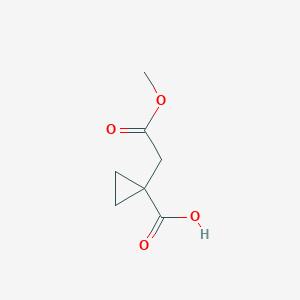

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

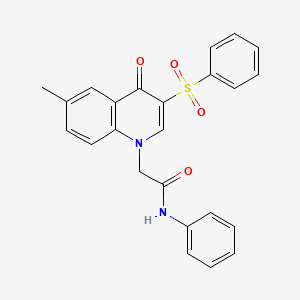

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPM belongs to the class of piperazine derivatives and is known for its high affinity towards certain receptors in the brain.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

This compound has been used in the design and synthesis of new piperazin-4-yl-acetyl-thiazolidine-2,4-dione norfloxacin analogues as antimicrobial agents . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

Anti-Biofilm Properties

The thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation . The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

DNA Gyrase Binding

The compound has been used to improve the binding mode to DNA gyrase . This allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Altering Bacterial Cell Penetrability

The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .

Pharmacokinetic Profile Improvement

The compound has been used to improve the pharmacokinetic profile of certain drugs . This is achieved by modifying physicochemical properties such as size, charge, and lipophilicity .

Anti-HIV-1 Activity

Although not directly related to this compound, indolyl and oxochromenyl xanthenone derivatives, which share some structural similarities, have been reported to have anti-HIV-1 activity .

Propiedades

IUPAC Name |

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-4-27-15-7-5-14(6-8-15)18(24)23-11-9-22(10-12-23)16-13-17(25-2)21-19(20-16)26-3/h5-8,13H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHYCEHRYIEACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2794016.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2794018.png)

![N-cyclohexyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2794019.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2794020.png)

![6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2794023.png)

![(2,6-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2794031.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B2794033.png)

![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2794035.png)